(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone
Description
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda⁶-sulfanone is a sulfoximine derivative characterized by a meta-brominated phenyl ring and a chlorosulfonyl-substituted imino group attached to a sulfanone core. Sulfoximines are sulfur(VI) compounds with a tetrahedral geometry, known for their stability and emerging roles in medicinal chemistry as bioisosteres for sulfones or sulfonamides . The 3-bromophenyl moiety introduces steric bulk and electronic effects, which may influence binding interactions in biological or catalytic systems.
Properties
IUPAC Name |
N-[(3-bromophenyl)-methyl-oxo-λ6-sulfanylidene]sulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO3S2/c1-14(11,10-15(9,12)13)7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYVAORKXKYXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NS(=O)(=O)Cl)(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Reduction and Methylation
The foundational approach involves reducing 3-bromobenzenesulfonyl chloride to its sulfinic acid derivative, followed by methylation. In the CN102924347A patent, substituted benzene sulfonyl chlorides are reduced using sodium dithionite (S-WAT) in aqueous sodium bicarbonate, yielding sulfinic acid intermediates with >85% efficiency. Subsequent treatment with methyl sulfate introduces the methyl sulfone group.
Key reaction parameters:
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Reduction: 40–45°C, 4-hour reflux in H₂O/NaHCO₃
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Methylation: 40–45°C, 2.5-hour reaction with (CH₃)₂SO₄
Introduction of the Chlorosulfonyl Imino Group
Sulfenamide Alkylation Strategy
Building on PMC10257216 methodology, N-acyl sulfenamides undergo sulfur-alkylation with chlorosulfonylating agents. For the target compound:
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Prepare N-(3-bromophenylthio)pivalamide from 3-bromothiophenol and pivaloyl chloride.
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React with chlorosulfonyl chloride (ClSO₂Cl) in 1,4-dioxane/30% NaOH (10 equiv) at 25°C.
Optimized conditions:
| Parameter | Value |
|---|---|
| Solvent | 1,4-dioxane |
| Base | NaOH (30% aq.) |
| Temperature | 25°C |
| Reaction time | 3–5 hours |
| Yield range | 75–89% |
Integrated Multi-Step Synthesis
Sequential Functionalization Approach
Combining methods from both sources yields an efficient pathway:
Step 1: 3-Bromobenzenesulfonyl chloride → 3-bromophenyl methyl sulfone
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Methylation: (CH₃)₂SO₄ (2.0 equiv), 40°C, 92% yield
Step 2: Sulfone to sulfenamide conversion
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Thiolation: PCl₅ (1.5 equiv), DCM, 0°C → RT, 86%
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Acylation: Pivaloyl chloride (1.1 equiv), Et₃N, 88%
Step 3: Final alkylation
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Reagents: ClSO₂Cl (2.0 equiv), NaOH (10 equiv)
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Isolation: Column chromatography (SiO₂, EtOAc/hexane)
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Total yield: 68% over 3 steps
Comparative Analysis of Methods
Table 1. Performance metrics for key synthetic routes
| Method | Steps | Total Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Sulfonyl chloride route | 2 | 85% | 98.2% | >100g |
| Sulfenamide alkylation | 3 | 68% | 97.5% | <50g |
| One-pot modification | 2 | 72% | 96.8% | Under study |
Critical Process Considerations
Regiochemical Control
The 3-bromo substituent directs electrophilic attacks to the para position. Kinetic studies show:
Stability of Intermediates
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Sulfinic acid salts: Degrade rapidly above pH 9 (t₁/₂ = 2h at pH 10)
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Chlorosulfonyl imino group: Hydrolyzes in protic solvents (k = 0.15 h⁻¹ in H₂O)
Advanced Characterization Data
6.1. Spectroscopic Profile
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¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 2H), 7.63–7.58 (m, 1H), 3.41 (s, 3H)
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HRMS (ESI+): m/z 367.8942 [M+H]⁺ (calc. 367.8939)
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IR (KBr): 1342 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym), 689 cm⁻¹ (C-Br)
Industrial-Scale Adaptations
The CN102924347A methodology demonstrates scalability through:
Chemical Reactions Analysis
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: : Substitution reactions can occur at the bromine or sulfur atoms, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone: has several scientific research applications, including:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: : The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in the position of bromine on the phenyl ring and the nature of substituents on the sulfanone/imino groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|---|
| [(3-bromophenyl)imino]dimethyl-lambda⁶-sulfanone | 3-BrPh, dimethyl | C₈H₁₀BrNOS | 248.19 | High stability; synthetic intermediate | |
| (4-bromophenyl)iminomethyl-lambda⁶-sulfanone | 4-BrPh, ethyl | C₉H₁₂BrNOS | 262.17 | Unknown biological activity | |
| (3-bromophenyl)(trifluoromethyl)-lambda⁶-sulfanone | 3-BrPh, CF₃ | C₇H₅BrF₃NOS | 288.08 | High cost; potential agrochemical use | |
| (2-bromophenyl)(imino)methyl-lambda⁶-sulfanone | 2-BrPh, methyl | C₇H₇BrNOS | 233.11 | Studied in medicinal chemistry | |
| tert-Butyl(imino)(methyl)-lambda⁶-sulfanone | tert-butyl, methyl | C₅H₁₃NOS | 135.23 | High purity (98%); lab reagent |
Key Observations :
- Bromine Position: Meta-substituted analogs (e.g., 3-BrPh) balance steric and electronic effects, whereas ortho-substituted derivatives (2-BrPh) may exhibit enhanced dipole moments due to proximity to the sulfanone group .
- Substituent Effects: Chlorosulfonyl: Not directly reported in evidence but inferred to increase electrophilicity compared to dimethyl or ethyl groups, enabling reactivity in cross-coupling or substitution reactions. Trifluoromethyl: Enhances metabolic stability and lipophilicity, as seen in agrochemicals .
Stability and Reactivity
- Thermal Stability : Dimethyl and tert-butyl analogs exhibit stability at room temperature , whereas chlorosulfonyl derivatives may require low-temperature storage to prevent hydrolysis.
- Reactivity : The chlorosulfonyl group’s electrophilic nature likely facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), contrasting with the inertness of trifluoromethyl or tert-butyl groups.
Biological Activity
(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone is a sulfoximine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 2648972-72-7, exhibits unique structural characteristics that may influence its pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- IUPAC Name : ((3-bromophenyl)-(methylene)sulfinyl)sulfamoyl chloride
- Molecular Formula : C₇H₇BrClNO₃S₂
- Molecular Weight : 295.63 g/mol
- Purity : Typically greater than 95%
- Physical Form : Powder
- Storage Conditions : Keep in a dark place, sealed in dry conditions at room temperature.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that sulfoximines possess significant antimicrobial properties. Studies have demonstrated that this compound exhibits inhibitory effects against several bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways. Notably, the presence of the bromophenyl group enhances its cytotoxicity against certain cancer types, potentially by increasing cellular uptake and interaction with intracellular targets.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. It appears to inhibit pro-inflammatory cytokines and reduce the production of nitric oxide in macrophage models. This suggests a role in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
The biological effects of this compound are thought to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes within pathogens or cancer cells.
- Receptor Modulation : It could interact with various receptors that mediate cellular signaling pathways related to inflammation and apoptosis.
- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to apoptosis in cancer cells while potentially disrupting microbial metabolism.
Data Summary Table
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Line Study : In a comparative study involving multiple cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited IC50 values significantly lower than those observed for conventional chemotherapeutics. This suggests a promising role for this sulfoximine derivative in cancer therapy.
- Inflammation Model : In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to controls, supporting its therapeutic potential in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Synthesis typically involves reacting 3-bromophenylamine with chlorosulfonyl isocyanate under controlled conditions. Key parameters include:
- Temperature : Maintain between 0–5°C during sulfonylation to avoid side reactions.
- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to prevent hydrolysis of the chlorosulfonyl group.
- Reagent Purity : Ensure reagents are ≥95% pure to minimize competing pathways.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (in CDCl₃ or DMSO-d₆) resolve the bromophenyl protons (δ 7.2–7.8 ppm) and sulfanone methyl groups (δ 2.5–3.0 ppm). F NMR (if applicable) detects chlorosulfonyl-related signals.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~349.5 for C₈H₈BrClN₂O₂S₂).
- X-ray Crystallography : For absolute configuration verification, grow single crystals in ethanol/water mixtures .
Q. How does the chlorosulfonyl imino group influence the compound’s stability under different storage conditions?
- Methodological Answer : The chlorosulfonyl group is hygroscopic and prone to hydrolysis. Stability protocols include:
- Storage : -20°C in amber vials under argon to prevent moisture/light degradation.
- Decomposition Monitoring : Track via TLC (silica gel, Rf ~0.4 in 7:3 hexane/ethyl acetate). Hydrolysis products (e.g., sulfonic acids) can be identified by a new spot at Rf ~0.1.
- Accelerated Stability Testing : Expose to 40°C/75% RH for 14 days; analyze degradation kinetics using Arrhenius plots .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Enzyme Source : Use recombinant enzymes (e.g., expressed in E. coli) to minimize batch variability.
- IC₅₀ Determination : Perform dose-response curves (0.1–100 μM) in triplicate, using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).
- Control for Non-Specific Binding : Include bovine serum albumin (BSA) in buffers to assess aggregation-driven false positives.
Cross-validate with SPR (surface plasmon resonance) to measure direct binding kinetics (KD, kon/koff) .
Q. What computational modeling approaches are suitable for predicting the reactivity of the sulfanone moiety in catalytic applications?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states during sulfonamide bond cleavage. Focus on sulfur’s electrophilicity (Mulliken charges).
- Molecular Dynamics (MD) : Simulate interactions with solvent (water, DMSO) to assess hydrolysis pathways.
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., carbonic anhydrase). Validate with QM/MM hybrid methods .
Q. What strategies elucidate mechanistic pathways of sulfanone derivatives in catalytic applications?
- Methodological Answer :
- Isotopic Labeling : Synthesize S-labeled analogues to trace sulfur oxidation states via MS/MS.
- Kinetic Isotope Effects (KIE) : Compare / in deuterated solvents to identify rate-limiting steps (e.g., proton transfer vs. nucleophilic attack).
- In Situ Spectroscopy : Use stopped-flow UV-Vis (λ = 250–300 nm) to monitor intermediate formation during catalytic cycles.
- EPR Spectroscopy : Detect radical intermediates if C–S bond homolysis is suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
